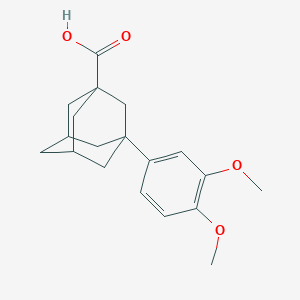

3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

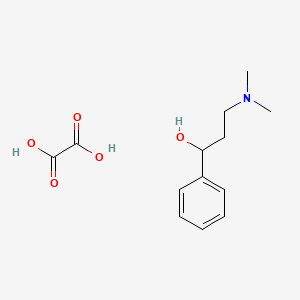

3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic acid is a chemical compound with the CAS Number: 924843-90-3 . It has a molecular weight of 316.4 and its IUPAC name is 3-(3,4-dimethoxyphenyl)-1-adamantanecarboxylic acid .

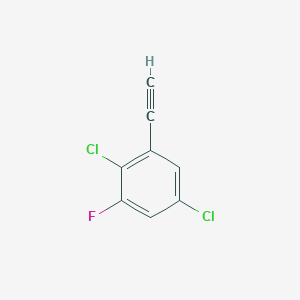

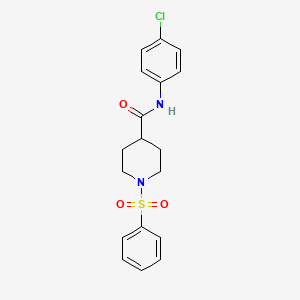

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H24O4/c1-22-15-4-3-14 (6-16 (15)23-2)18-7-12-5-13 (8-18)10-19 (9-12,11-18)17 (20)21/h3-4,6,12-13H,5,7-11H2,1-2H3, (H,20,21) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C .Aplicaciones Científicas De Investigación

Supramolecular Structures and Encapsulation

Research by Tominaga et al. (2009) has shown that disubstituted adamantane containing dimethoxyphenol moieties, synthesized through an acid-condensation reaction, can be a new building block for the construction of supramolecular structures. These structures are capable of encapsulating and aligning guest molecules, leading to the formation of extended polymeric networks. The study reveals three types of crystal forms of the binary molecule based on adamantane, highlighting its potential in designing materials with specific encapsulation capabilities (Tominaga, Katagiri, & Azumaya, 2009).

Polyamide-Imides with Adamantyl Groups

Liaw and Liaw (2001) synthesized new polyamide-imides containing pendent adamantyl groups. These polymers, prepared through direct polycondensation, demonstrated high thermal stability and mechanical strength, offering applications in materials science where durable and resistant polymers are required (Liaw & Liaw, 2001).

Catalytic Applications

Yamazaki, Kuwabara, and Kanbara (2013) optimized the polycondensation reaction of ethylenedioxythiophene with carboxylic acid additives, including 1-adamantanecarboxylic acid. This reaction produces polymers with high molecular weight and yield, indicating the role of adamantane derivatives in facilitating efficient polymerization reactions, which could have implications in the development of conductive materials (Yamazaki, Kuwabara, & Kanbara, 2013).

Metal-Organic Frameworks (MOFs)

Senchyk et al. (2013) explored the use of functionalized adamantane tectons in designing mixed-ligand copper(II) metal-organic frameworks. These frameworks demonstrate unique assembly and properties, such as strong antiferromagnetic intracluster coupling, which could be leveraged in magnetic materials and catalysis (Senchyk et al., 2013).

Organic Hybrid Materials

Lysenko et al. (2019) synthesized a MoVI oxide organic hybrid using 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic acid. This hybrid exhibits high thermal stability and has been employed as a catalyst in a broad scope of oxidation reactions, showcasing the utility of adamantane derivatives in creating materials that combine the benefits of homogeneous and heterogeneous catalysis (Lysenko et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)adamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-22-15-4-3-14(6-16(15)23-2)18-7-12-5-13(8-18)10-19(9-12,11-18)17(20)21/h3-4,6,12-13H,5,7-11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSIHEWTCURFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)adamantane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)

![[(5-Chloro-2-methoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine](/img/structure/B2868116.png)

methanone](/img/structure/B2868117.png)

![4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2868126.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2868127.png)

![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)

![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)

![N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2868135.png)